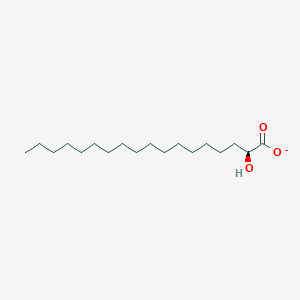
(S)-2-Hydroxystearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-hydroxyoctadecanoate is a 2-hydroxyoctadecanoate that has S configuration. The conjugate base of (S)-2-hydroxystearic acid obtained via deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a (S)-2-hydroxyoctadecanoic acid. It is an enantiomer of a (R)-2-hydroxyoctadecanoate.
Wissenschaftliche Forschungsanwendungen
Food Contact Material Safety
The substance poly(12-hydroxystearic acid) stearate, which includes (S)-2-Hydroxystearate, has been evaluated for its safety in food contact materials. The EFSA concluded that it poses no safety concern for consumers if its migration into food does not exceed 5 mg/kg (EFSA Journal, 2010).
Antiproliferative Activity Against Cancer Cells
Research on 9-Hydroxystearic acid (9-HSA) derivatives, closely related to (S)-2-Hydroxystearate, has shown antiproliferative activity against HT 29 cancer cells. This suggests potential applications in cancer treatment (Calonghi et al., 2019).
Microbial Conversion and Enzymatic Formation
Studies have explored the microbial conversion of oleic acid to various hydroxystearic acids, including 10-hydroxystearic acid, indicating potential biotechnological applications (Schroepfer, 1966; Yang et al., 1993; El-Sharkawy et al., 1992; Serra & De Simeis, 2018). Additionally, the enzymatic formation of hydroxy ceramides involving hydroxystearic acids highlights possible applications in biochemistry and cell biology research (Ullman & Radin, 1972).
Inhibition of Palmitate Hydroxylation
Hydroxystearates, such as (S)-2-Hydroxystearate, have been studied for their role in inhibiting palmitate hydroxylation, a process catalyzed by cytochrome P-450 monooxygenase. This has implications in understanding enzyme-substrate interactions and metabolic processes (Matson & Fulco, 1981).
Influence on Aggregate Architecture
Research on hydroxystearic acids, including variants like (S)-2-Hydroxystearate, reveals their impact on the architecture of molecular gels and aggregates. This has implications in materials science and nanotechnology (Abraham et al., 2012).
Applications in Cosmetic Formulations
Trihydroxystearin, derived from hydroxystearic acid, is used in cosmetic formulations as a skin conditioning agent, solvent, and viscosity increasing agent. Its safety and efficacy in cosmetics have been evaluated (Andersen, 2000).
Catalytic Transfer Hydrogenation
Hydroxystearic acid derivatives have been used in the catalytic transfer hydrogenation of oils, demonstrating applications in organic chemistry and industrial processes (Alwaseem et al., 2014).
Oxidation Studies
The oxidation of DL,2-hydroxystearate in rat kidney, involving specific oxidases, provides insights into metabolic pathways and enzymatic functions (Levis, 1970).
Eigenschaften
Produktname |
(S)-2-Hydroxystearate |
|---|---|
Molekularformel |
C18H35O3- |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
(2S)-2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI-Schlüssel |
KIHBGTRZFAVZRV-KRWDZBQOSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[C@@H](C(=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



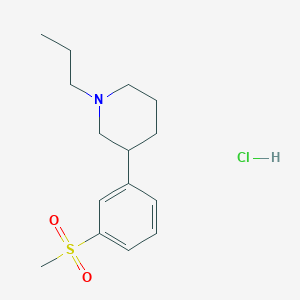
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
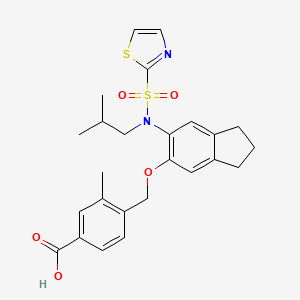
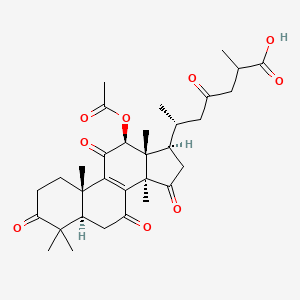
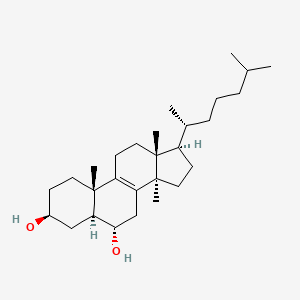
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)

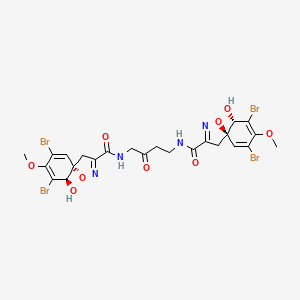
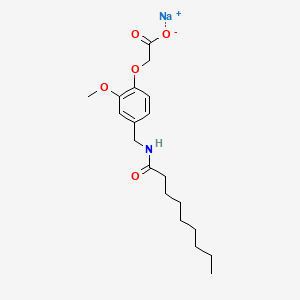
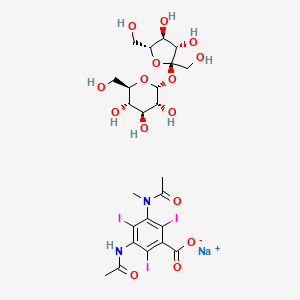
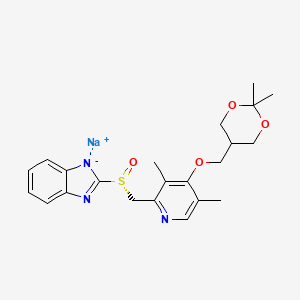
![sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260224.png)
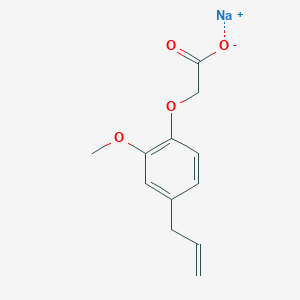
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)